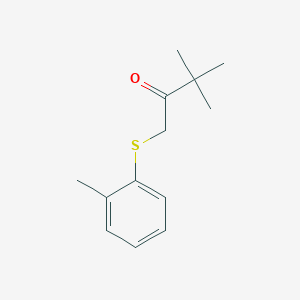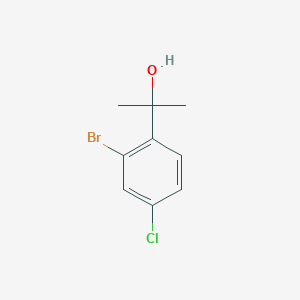
4-(2,3-Dihydrobenzofuran-5-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydrobenzofuran-5-yl)butanal is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a butanal group attached to the 5-position of the 2,3-dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)butanal can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors to form the dihydrobenzofuran ring, followed by functionalization at the 5-position to introduce the butanal group. For example, the cyclization of salicyl N-phosphonyl imines with bromo malonates in the presence of a base like cesium carbonate can yield functionalized 2,3-dihydrobenzofurans .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid.
Reduction: 4-(2,3-Dihydrobenzofuran-5-yl)butanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydrobenzofuran-5-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive natural products.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)butanal depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzofuran ring system can confer rigidity and specific spatial arrangements that allow for selective binding to biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the butanal group but shares the core benzofuran structure.
4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid: An oxidized form of the compound.
4-(2,3-Dihydrobenzofuran-5-yl)butanol: A reduced form of the compound.
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)butanal is unique due to the presence of the butanal group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-(2,3-dihydro-1-benzofuran-5-yl)butanal |
InChI |
InChI=1S/C12H14O2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,7,9H,1-3,6,8H2 |
InChI-Schlüssel |
MKAFPGKPWSEAIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
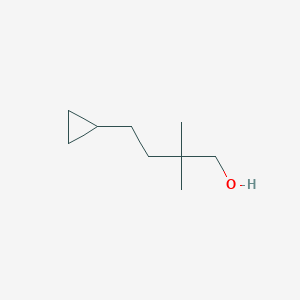
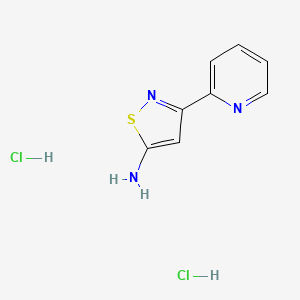
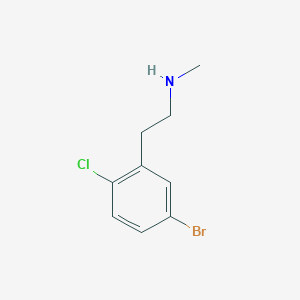
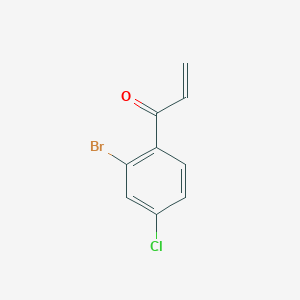
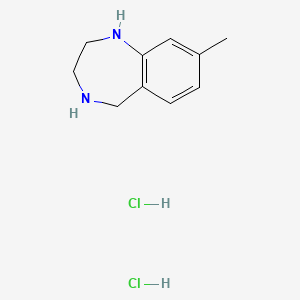
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
